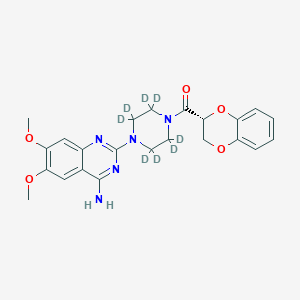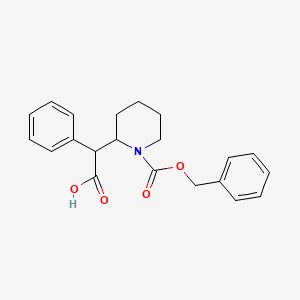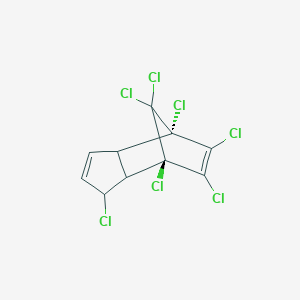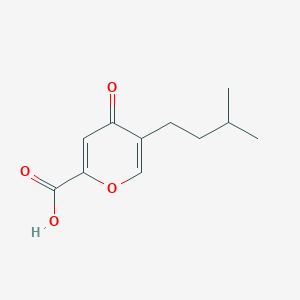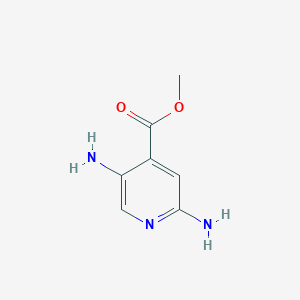
Methyl 2,5-diaminoisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,5-diaminoisonicotinate is an organic compound with the molecular formula C7H9N3O2 It is a derivative of isonicotinic acid, featuring two amino groups at the 2 and 5 positions and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-diaminoisonicotinate typically involves the esterification of 2,5-diaminoisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar esterification reactions on a larger scale, with careful control of reaction conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
Methyl 2,5-diaminoisonicotinate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of Methyl 2,5-dinitroisonicotinate.
Reduction: Formation of Methyl 2,5-diaminoisonicotinol.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
Methyl 2,5-diaminoisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of Methyl 2,5-diaminoisonicotinate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used for its vasodilatory properties.
Methyl 2,5-dihydroxycinnamate: A compound with similar ester functionality but different substitution pattern.
Uniqueness
Methyl 2,5-diaminoisonicotinate is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research applications.
特性
CAS番号 |
28033-04-7 |
|---|---|
分子式 |
C7H9N3O2 |
分子量 |
167.17 g/mol |
IUPAC名 |
methyl 2,5-diaminopyridine-4-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,8H2,1H3,(H2,9,10) |
InChIキー |
HUSKSCYZKCEPQX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC=C1N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
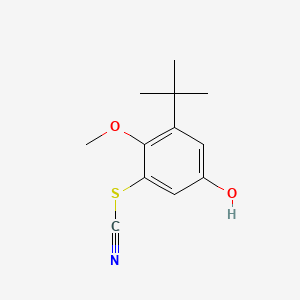
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
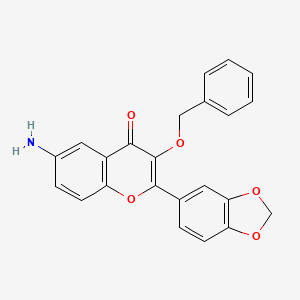
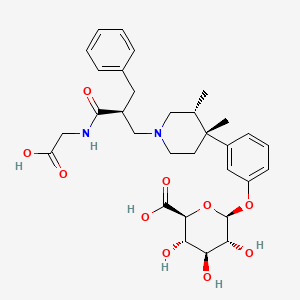

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)

